deoxyxeniolide B
Description
Deoxyxeniolide B is a bioactive diterpenoid first isolated from the soft coral Xenia elongata collected off the coast of Nichinan, Miyazaki Prefecture, Japan . Structurally, it belongs to the xenicane family of diterpenes, characterized by a tricyclic framework with a fused [4.3.1] bicyclic system and an α,β-unsaturated lactone ring . This compound is notable for its potent ichthyotoxic (fish-poisoning) activity, exhibiting an LC100 (lethal concentration) of 15 ppm within 1 hour against the mosquito fish Orizias latipes . Unlike many xenicane derivatives, this compound lacks hydroxyl or acetoxy groups at specific positions (e.g., C-9), which may contribute to its distinct bioactivity profile .
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4E,4aS,7E,11aR)-7-methyl-11-methylidene-4-(4-methylpent-3-enylidene)-4a,5,6,9,10,11a-hexahydrocyclonona[c]pyran-1-one |
InChI |
InChI=1S/C20H28O2/c1-14(2)7-5-10-17-13-22-20(21)19-16(4)9-6-8-15(3)11-12-18(17)19/h7-8,10,18-19H,4-6,9,11-13H2,1-3H3/b15-8+,17-10-/t18-,19+/m1/s1 |
InChI Key |
XNRBKWSISMUNFK-GEUXUOHFSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)[C@H]2[C@H](CC1)/C(=C\CC=C(C)C)/COC2=O |
Canonical SMILES |
CC1=CCCC(=C)C2C(CC1)C(=CCC=C(C)C)COC2=O |
Synonyms |
deoxyxeniolide B |
Origin of Product |
United States |
Comparison with Similar Compounds
Ichthyotoxicity
This compound is among the most potent ichthyotoxic xenicane diterpenes, outperforming analogs like sarcotol (LC100 = 20 ppm for O. latipes) and xeniolide E (weak activity) . Its lack of polar substituents (e.g., C-9 hydroxyl) may enhance membrane permeability, contributing to rapid toxicity .
Cytotoxicity
Antimicrobial Activity
This compound lacks reported antimicrobial effects, unlike Florlide D (from Xenia florida), which inhibits Aeromonas salmonicida at 10 µg/mL, and Acalycixeniolide C , which shows antifungal activity against Penicillium chrysogenum .
Research Implications
This compound’s unique bioactivity profile highlights the importance of minor structural modifications in diterpenoid function. Further studies are needed to elucidate its mechanism of action and explore synthetic routes for scalable production.
Q & A
Basic Research Questions
Q. What are the primary methods for isolating deoxyxeniolide B from natural sources, and how can researchers optimize yield and purity?
- Methodology : Utilize column chromatography (e.g., silica gel, HPLC) and solvent partitioning for initial isolation. Optimization involves adjusting mobile phase polarity, temperature, and flow rates. Validate purity via TLC and HPLC-UV/ELSD, referencing retention indices against known standards .
- Data Analysis : Track yield-to-purity ratios using mass balance calculations and spectroscopic validation (e.g., NMR for structural confirmation).
Q. How is the structural elucidation of this compound conducted using spectroscopic techniques?
- Methodology : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) for connectivity analysis, high-resolution mass spectrometry (HRMS) for molecular formula, and X-ray crystallography for absolute configuration. Cross-validate data with computational tools (e.g., DFT for NMR chemical shift prediction) .
- Critical Evaluation : Address spectral overlaps by comparing with analogs (e.g., xeniolide derivatives) and confirm stereochemistry via NOESY correlations or Mosher’s ester derivatization .
Q. What in vitro assays are commonly used to assess the bioactivity of this compound?
- Methodology : Employ cell viability assays (MTT/XTT), enzyme inhibition kinetics (e.g., IC50 determination via fluorometric assays), and apoptosis markers (caspase-3/7 activation). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .
- Data Interpretation : Normalize activity to cell line-specific baselines and use ANOVA for dose-response significance testing .
Advanced Research Questions
Q. How do researchers design experiments to investigate the mechanism of action of this compound at the molecular level?
- Experimental Design : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets. Validate via CRISPR-Cas9 knockouts or siRNA silencing in relevant cell models .
- Critical Analysis : Apply pathway enrichment tools (e.g., KEGG, GO) to prioritize targets and confirm binding via SPR or ITC for affinity measurements .
Q. What strategies address discrepancies in cytotoxicity data across studies on this compound?
- Methodology : Audit variables such as cell line origins (ATCC authentication), assay conditions (serum concentration, incubation time), and compound solubility (DMSO vs. aqueous vehicles). Replicate experiments across independent labs .
- Statistical Approach : Perform meta-analysis using fixed/random-effects models to quantify heterogeneity and identify confounding factors (e.g., batch-to-batch compound variability) .
Q. What computational methods predict the biosynthetic pathways of this compound?
- Methodology : Apply genome mining tools (antiSMASH, PRISM) to identify putative gene clusters in source organisms. Validate via heterologous expression in model hosts (e.g., S. cerevisiae) and isotopic labeling studies to trace precursor incorporation .
- Data Validation : Compare predicted pathways with HRMS/MS fragmentation patterns of intermediates .
Q. How can researchers validate the stereochemical configuration of this compound using synthetic derivatives?
- Methodology : Synthesize stereoisomers via asymmetric catalysis (e.g., Sharpless epoxidation) and compare spectroscopic profiles (NMR, CD). Use molecular docking to correlate stereochemistry with bioactivity .
- Critical Evaluation : Quantify enantiomeric excess via chiral HPLC and assess biological activity disparities to confirm structure-activity relationships .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
- Methodology : Fit data to nonlinear regression models (e.g., log-logistic) to calculate EC50/IC50. Assess goodness-of-fit via R² and residual plots. Use bootstrapping for confidence intervals .
- Error Analysis : Report standard deviations from triplicate runs and apply Grubbs’ test to exclude outliers .
Data Presentation and Validation
-
Tables :
Variable Tested Method Key Parameters Reference Cytotoxicity MTT assay IC50, 95% CI, R² Structural Purity HPLC-UV Retention time, peak area -
Literature Review : Prioritize peer-reviewed journals indexed in Web of Science or PubMed. Cross-reference synthesis protocols with Journal of Natural Products or Organic Letters .
-
Ethical Compliance : Document IRB approvals for biological assays and adhere to Nagoya Protocol guidelines for natural product sourcing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
